
12(S)-HHTrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12(S)-Hydroxyheptadecatrienoic acid is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is part of the family of hydroxyeicosatetraenoic acids, which play significant roles in various physiological and pathological processes, including inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroxyheptadecatrienoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenase enzymes, which introduce a hydroperoxy group at the 12th carbon position of arachidonic acid. The hydroperoxy intermediate is then reduced to form the hydroxyl group, resulting in the formation of 12(S)-Hydroxyheptadecatrienoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroxyheptadecatrienoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where they convert arachidonic acid into 12(S)-Hydroxyheptadecatrienoic acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
12(S)-Hydroxyheptadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form various oxylipins.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Various oxylipins, including hydroperoxides and ketones.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
12(S)-Hydroxyheptadecatrienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the role of lipoxygenases.
Biology: It is involved in the regulation of inflammatory responses and immune cell signaling.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation.
Industry: It is used in the production of bioactive lipids and as a biochemical tool in research.
Mechanism of Action
12(S)-Hydroxyheptadecatrienoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The compound also modulates the activity of enzymes involved in the metabolism of other bioactive lipids, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 5(S)-Hydroxyheptadecatrienoic acid
- 15(S)-Hydroxyheptadecatrienoic acid
- Leukotriene B4
Uniqueness
12(S)-Hydroxyheptadecatrienoic acid is unique due to its specific position of hydroxylation and its role in modulating immune responses. Unlike other hydroxyeicosatetraenoic acids, it has a distinct set of biological activities and receptor interactions, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C17H28O3 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5Z,8Z,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+ |
InChI Key |
KUKJHGXXZWHSBG-NDXHYAEVSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



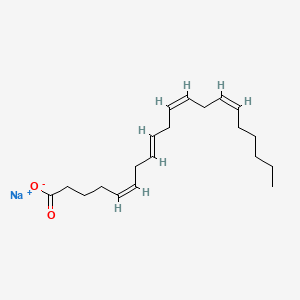
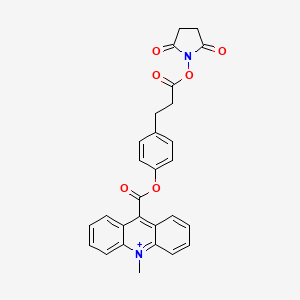
![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
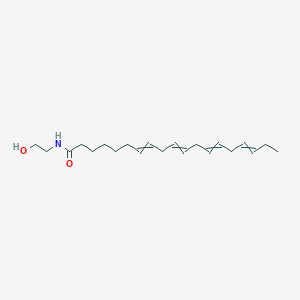
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

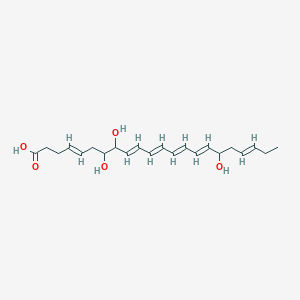
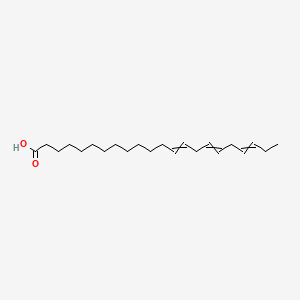
![[3H]5-oxo-ETE](/img/structure/B10767340.png)
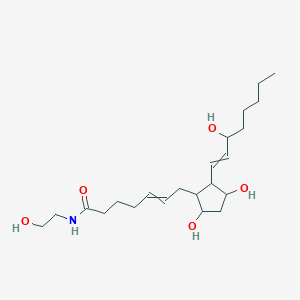

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
